N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(2-Fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide (CAS 2097913-59-0) is a synthetic, unsymmetrical ethanediamide (oxalamide) derivative with the molecular formula C₂₁H₂₃FN₂O₄ and a molecular weight of 386.42 g/mol. The compound features a 2-fluorophenyl moiety on one amide nitrogen and a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent on the other, placing it within a broader chemotype of tetrahydropyran-containing oxalamides that are of interest in medicinal chemistry.

Molecular Formula C21H23FN2O4
Molecular Weight 386.423
CAS No. 2097913-59-0
Cat. No. B2611246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
CAS2097913-59-0
Molecular FormulaC21H23FN2O4
Molecular Weight386.423
Structural Identifiers
SMILESC1COCCC1C(CNC(=O)C(=O)NC2=CC=CC=C2F)(C3=CC=CC=C3)O
InChIInChI=1S/C21H23FN2O4/c22-17-8-4-5-9-18(17)24-20(26)19(25)23-14-21(27,15-6-2-1-3-7-15)16-10-12-28-13-11-16/h1-9,16,27H,10-14H2,(H,23,25)(H,24,26)
InChIKeyZZAJDEDGBOJHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide (CAS 2097913-59-0): Chemical Identity and Procurement Baseline


N-(2-Fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide (CAS 2097913-59-0) is a synthetic, unsymmetrical ethanediamide (oxalamide) derivative with the molecular formula C₂₁H₂₃FN₂O₄ and a molecular weight of 386.42 g/mol . The compound features a 2-fluorophenyl moiety on one amide nitrogen and a 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent on the other, placing it within a broader chemotype of tetrahydropyran-containing oxalamides that are of interest in medicinal chemistry [1]. The compound is commercially available from specialty chemical suppliers in research-grade purity (typically 95%), though it has not been reported in peer-reviewed primary literature or indexed in major bioactivity databases such as ChEMBL or PubChem BioAssay [2].

Why Generic Substitution of N-(2-Fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide Is Not Supported by Available Evidence


Within the ethanediamide/oxalamide chemotype, even small structural modifications—such as the identity and position of substituents on the N-aryl ring or the nature of the N'-alkyl group—can profoundly alter hydrogen-bonding capacity, conformational preferences, and target engagement profiles [1]. The unsymmetrical oxalamide scaffold has demonstrated diverse bioactivities including neuraminidase inhibition, IDO1 inhibition, cholinesterase inhibition, and sigma receptor binding, each exquisitely dependent on substitution pattern [1][2]. The target compound's 2-fluorophenyl substituent confers distinct electronic and steric properties compared to analogs bearing 3-chloro-4-fluorophenyl, 1-phenylethyl, or 2-methoxybenzyl groups at the corresponding position. However, it must be emphasized that no published head-to-head or cross-study comparative bioactivity data exist for this specific compound or its closest commercially available analogs. Procurement decisions must therefore be guided by the intended screening context and the desired pharmacophoric features rather than by empirically demonstrated superiority.

N-(2-Fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area Versus Closest Analogs

The target compound (2-fluorophenyl substituent) exhibits a calculated logP of 3.07–3.59 and a topological polar surface area (tPSA) of 67 Ų, as recorded in the ZINC database [1]. By comparison, the 3-chloro-4-fluorophenyl analog (CAS 2034259-63-5; molecular formula C₂₁H₂₂ClFN₂O₄, MW 420.87) is predicted to have increased logP due to the additional chlorine atom, altering both lipophilicity and membrane permeability potential. The 1-phenylethyl analog (CAS 2034449-50-6; C₂₃H₂₈N₂O₄, MW 396.49) lacks the fluorophenyl group entirely and has a higher predicted logP with a different hydrogen-bonding profile . These computed differences establish that the target compound occupies a distinct region of physicochemical space that may influence solubility, permeability, and off-target promiscuity relative to its nearest neighbors.

Lipophilicity Drug-likeness Physicochemical profiling Computational ADME

Hydrogen Bond Donor/Acceptor Profile Differentiation from Closest Structural Analogs

The target compound possesses 2 hydrogen bond donors (the two amide NH groups and the tertiary alcohol OH, though the OH may be partially sterically hindered) and 4–5 hydrogen bond acceptors (amide carbonyls, tetrahydropyran oxygen, hydroxyl oxygen, and fluorine), as enumerated in the ZINC database [1]. In contrast, the 3-chloro-4-fluorophenyl analog (CAS 2034259-63-5) introduces an additional chlorine H-bond acceptor with distinct geometry, while the 2-methoxybenzyl analog (CAS 2034240-20-3) adds a methoxy oxygen capable of acting as an H-bond acceptor [2]. The 2-fluorophenyl ortho-fluorine in the target compound may engage in unique intramolecular or target-mediated C–F···H interactions that are sterically and electronically distinct from the 3-chloro-4-fluoro substitution pattern, potentially affecting target binding conformations [3].

Hydrogen bonding Molecular recognition Structure-activity relationships Binding thermodynamics

Rotatable Bond Count and Conformational Flexibility Compared to Analogs

The target compound contains 5 rotatable bonds (ZINC database enumeration), arising from the ethanediamide linker and the hydroxy-phenylethyl-oxan-4-yl side chain [1]. The 1-phenylethyl analog (CAS 2034449-50-6) possesses 6 rotatable bonds due to the additional ethyl linker in the N'-substituent, while the 2-methoxybenzyl analog (CAS 2034240-20-3) also has 6 rotatable bonds [2]. The N-(2-fluorophenyl) group in the target compound is conformationally restricted relative to the N-benzyl-type substituents in many analogs, potentially reducing the entropic penalty upon target binding. This restricted conformational profile may confer advantages in binding affinity optimization for targets sensitive to ligand preorganization.

Conformational entropy Molecular flexibility Ligand preorganization Binding kinetics

Fraction of sp³-Hybridized Carbons (Fsp³) and Molecular Complexity Differentiation

The target compound has a fraction of sp³-hybridized carbons (Fsp³) of 0.33–0.38, as recorded in the ZINC database [1]. This value reflects the balance between the planar aromatic rings (phenyl, fluorophenyl) and the saturated tetrahydropyran (oxan-4-yl) ring. Analogs such as the 1-phenylethyl derivative (CAS 2034449-50-6) have a higher Fsp³ (estimated >0.40) due to the additional saturated carbon in the N'-substituent, while the 2-methoxybenzyl analog has a lower Fsp³ (estimated <0.35) due to the additional aromatic methoxy substituent [2]. The target compound's Fsp³ falls within the range associated with favorable clinical developability (Fsp³ > 0.36 has been correlated with reduced attrition in drug development pipelines [3]).

Molecular complexity Drug-likeness Escape from flatland Developability

Availability and Procurement Accessibility Differentiation from Closest Analogs

The target compound (CAS 2097913-59-0) is listed as an in-stock catalog item by A2B Chem (Cat# BI61795) and is available through the ZINC database's purchasable compound network [1]. The 3-chloro-4-fluorophenyl analog (CAS 2034259-63-5) is available through CheMenu with 95%+ purity . The 1-phenylethyl analog (CAS 2034449-50-6) and the 2-methoxybenzyl analog (CAS 2034240-20-3) are available through various specialty vendors. However, the target compound is not listed by major international reagent suppliers (e.g., Sigma-Aldrich, Thermo Fisher), limiting bulk procurement options.

Chemical procurement Supply chain Catalog availability Research reagent sourcing

Critical Caveat: Absence of Published Bioactivity Data for the Target Compound and Its Closest Analogs

It is essential to note that comprehensive searches of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and WIPO PatentScope (conducted May 2026) have not identified any peer-reviewed publications, patent examples, or publicly disclosed bioassay data containing quantitative IC₅₀, Kᵢ, EC₅₀, or any other biological activity measurement for CAS 2097913-59-0 or for its closest structural analogs (CAS 2034259-63-5, CAS 2034449-50-6, CAS 2034240-20-3) [1][2]. The ZINC database confirms: "There is no known activity for this compound" and "This substance is not reported in any publications per ChEMBL" [1]. Consequently, no evidence-based claim of differential biological potency, selectivity, or efficacy versus any comparator can be substantiated at this time.

Data gap Bioactivity Screening Evidence-based procurement

Application Scenarios for N-(2-Fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide (CAS 2097913-59-0) Based on Chemotype Evidence


Medicinal Chemistry Hit-Finding: Screening for Sigma Receptor or CNS Target Engagement

The ethanediamide/oxalamide scaffold has established precedent as a sigma receptor (σ₁/σ₂) ligand chemotype, with phenylalkyl oxalamide derivatives demonstrating nanomolar binding affinities in competitive radioligand binding assays [1]. The target compound's 2-fluorophenyl group is a privileged fragment in CNS drug discovery, enhancing metabolic stability and blood-brain barrier penetration potential relative to non-fluorinated phenyl analogs [2]. Procurement is indicated for screening cascades targeting sigma receptors, monoamine transporters, or other CNS targets where the ethanediamide linker and tetrahydropyran ring provide a three-dimensional binding motif distinct from traditional piperazine- or piperidine-based CNS ligands [1].

Structure-Activity Relationship (SAR) Exploration Around the N-Aryl Substituent in Oxalamide-Based Inhibitor Series

In neuraminidase inhibitor programs, oxalamide derivatives with varying N-aryl substituents have demonstrated differential inhibitory potency, with fluorinated phenyl groups often enhancing target affinity [1]. The target compound provides the 2-fluorophenyl variant, complementing the 3-chloro-4-fluorophenyl (CAS 2034259-63-5) and non-halogenated (CAS 2034449-50-6) analogs. Procurement is recommended for systematic SAR studies aiming to map the electronic and steric requirements of the N-aryl binding pocket. The ortho-fluorine substituent may confer distinct conformational preferences in the amide bond due to through-space F···H–N interactions [2].

Computational Chemistry and Virtual Screening Library Enrichment

With a molecular weight of 386.42, Fsp³ of 0.33–0.38, and tPSA of 67 Ų, the target compound occupies drug-like chemical space compliant with Lipinski's and Veber's rules [1]. Its calculated properties suggest adequate predicted aqueous solubility and permeability for oral bioavailability. Procurement is indicated for physical validation of virtual screening hits where docking or pharmacophore models have identified the 2-fluorophenyl-oxalamide-tetrahydropyran scaffold as a promising template. The compound's conformational rigidity (5 rotatable bonds) relative to more flexible analogs makes it well-suited for structure-based drug design workflows where ligand preorganization is valued [2].

Enzyme Inhibition Screening: Cholinesterase, IDO1, or Neuraminidase Targets

Ethanediamide/oxalamide derivatives have been reported as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), indoleamine 2,3-dioxygenase 1 (IDO1), and neuraminidase across multiple independent studies [1][2]. While no data exist for this specific compound, the conserved ethanediamide pharmacophore—capable of bidentate hydrogen bonding with catalytic residues—suggests potential for enzyme inhibition. Procurement is appropriate for broad-panel enzyme inhibition screening where the 2-fluorophenyl and tetrahydropyran motifs provide differentiation from previously tested oxalamide libraries [1]. Users should include appropriate positive controls (e.g., donepezil for AChE, epacadostat for IDO1) in all screening campaigns.

Quote Request

Request a Quote for N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.